A Technical Guide to 18:1-17:1-18:1 TG-d5: An Internal Standard for Quantitative Lipidomics
A Technical Guide to 18:1-17:1-18:1 TG-d5: An Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated triglyceride 18:1-17:1-18:1 TG-d5, a critical tool for accurate and reproducible quantification of triglycerides in complex biological samples. Its primary application is as an internal standard in mass spectrometry-based lipidomics, where it compensates for variations in sample preparation and analysis.
Core Properties and Specifications
18:1-17:1-18:1 TG-d5, chemically known as 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5, is a synthetic triglyceride containing two oleic acid (18:1) chains, one heptadecenoic acid (17:1) chain, and a glycerol (B35011) backbone labeled with five deuterium (B1214612) atoms. This isotopic labeling makes it chemically analogous to endogenous triglycerides but easily distinguishable by mass spectrometry.
| Property | Value |
| Chemical Name | 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5 |
| Molecular Formula | C₅₆H₉₇D₅O₆ |
| Molecular Weight | 876.44 g/mol |
| CAS Number | 2342574-91-6 |
| Purity | >99% (as determined by TLC) |
| Form | Solution |
| Storage Temperature | -20°C |
Application in Quantitative Lipidomics
18:1-17:1-18:1 TG-d5 is a component of the widely used UltimateSPLASH™ ONE internal standard mixture. Its primary role is to serve as an internal standard for the quantification of triglycerides in various biological matrices such as plasma, serum, tissues, and cell cultures. The odd-chain fatty acid (17:1) and deuterium labeling ensure that it does not interfere with the measurement of naturally occurring triglycerides.
The use of this internal standard is crucial for correcting analytical variability, including:
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Sample extraction efficiency: It accounts for lipid losses during the extraction process.
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Ionization efficiency: It normalizes for fluctuations in the ionization process within the mass spectrometer's source.
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Injection volume variations: It corrects for minor inconsistencies in sample injection.
Experimental Protocols
The following sections outline a general workflow for the use of 18:1-17:1-18:1 TG-d5 as an internal standard in a typical lipidomics experiment.
Sample Preparation and Lipid Extraction
The internal standard should be added to the sample at the earliest stage of the workflow to account for variability throughout the entire process.
1. Spiking of Internal Standard:
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The 18:1-17:1-18:1 TG-d5, typically as part of a standard mixture like UltimateSPLASH™ ONE, is added to the biological sample (e.g., plasma, cell lysate) at a known concentration. The exact amount will depend on the expected concentration of triglycerides in the sample and the sensitivity of the mass spectrometer.
2. Lipid Extraction:
Several methods can be employed for lipid extraction. The choice of method depends on the sample type and the specific lipids of interest.
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Folch Method (Chloroform/Methanol):
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To the sample spiked with the internal standard, add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727).
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Vortex thoroughly to create a single-phase solution and allow for protein precipitation.
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Add water or a saline solution to induce phase separation.
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Centrifuge to separate the layers. The lower organic phase, containing the lipids, is collected.
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The solvent is then evaporated under a stream of nitrogen or by vacuum centrifugation.
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Matyash Method (MTBE/Methanol):
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To the spiked sample, add methanol followed by methyl-tert-butyl ether (MTBE).
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Vortex and then add water to induce phase separation.
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Centrifuge, and the upper organic phase containing the lipids is collected.
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The solvent is evaporated as described above.
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3. Reconstitution:
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The dried lipid extract is reconstituted in a solvent compatible with the liquid chromatography system, typically a mixture of isopropanol (B130326) and acetonitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted lipid extract is then analyzed by LC-MS/MS. A reversed-phase C18 column is commonly used for the separation of triglycerides.
| Parameter | Typical Conditions |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A linear gradient from a low to a high percentage of mobile phase B is used to elute triglycerides based on their hydrophobicity. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Mass Spectrometry Parameters:
The mass spectrometer is typically operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion of the target lipid and a specific fragment ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 18:1-17:1-18:1 TG-d5 | 893.83 [M+NH₄]⁺ | Varies (Neutral loss of a fatty acid) |
Note: The specific product ions for triglycerides arise from the neutral loss of one of the fatty acyl chains. For 18:1-17:1-18:1 TG-d5, this would correspond to the loss of oleic acid (18:1) or heptadecenoic acid (17:1). The exact m/z of the product ion will depend on which fatty acid is lost.
Data Analysis and Quantification
The peak areas of the endogenous triglycerides are normalized to the peak area of the 18:1-17:1-18:1 TG-d5 internal standard. A calibration curve, constructed using known concentrations of non-labeled triglyceride standards and a fixed concentration of the internal standard, is then used to determine the absolute concentration of the endogenous triglycerides in the original sample.
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for a quantitative lipidomics experiment utilizing 18:1-17:1-18:1 TG-d5.
Caption: Quantitative lipidomics workflow using 18:1-17:1-18:1 TG-d5.
